molecular formula C14H22N2O4S B4758812 3-[(ethylamino)sulfonyl]-N-isobutyl-4-methoxybenzamide

3-[(ethylamino)sulfonyl]-N-isobutyl-4-methoxybenzamide

Cat. No. B4758812
M. Wt: 314.40 g/mol
InChI Key: YIEATBZLERZTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(ethylamino)sulfonyl]-N-isobutyl-4-methoxybenzamide” is a type of sulfonylurea . Sulfonylureas are a class of organic compounds used in medicine and agriculture . They contain a sulfonyl group (-SO2) and a ureylene group (N,N-dehydrourea, a dehydrogenated urea) .


Synthesis Analysis

The synthesis of sulfonylureas often involves the reaction of 1,2-diamine derivatives with sulfonium salts . Another method involves the use of sodium sulfinates, which can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .


Molecular Structure Analysis

The molecular structure of sulfonylureas consists of a sulfonyl group (-SO2) and a ureylene group (N,N-dehydrourea, a dehydrogenated urea) . The sulfonyl group is a key functional group in these compounds .


Chemical Reactions Analysis

Sulfonylureas, such as the compound , can undergo a variety of chemical reactions. For example, vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . Electrophilic aromatic substitution is another common reaction involving aromatic rings, such as those found in sulfonylureas .

Scientific Research Applications

Pharmaceutical Research

This compound is likely to be explored for its pharmacological properties due to the presence of the benzamide moiety, which is common in many pharmaceutical drugs. Benzamides are known to interact with a variety of biological targets, and modifications to their structure can lead to compounds with potential antipsychotic, anti-inflammatory, or analgesic properties .

Organic Synthesis

As a benzamide derivative, this compound might serve as a precursor or intermediate in organic synthesis reactions. The benzylic position is particularly reactive and can undergo various transformations, such as free radical bromination or nucleophilic substitution, which are fundamental in building complex organic molecules .

Catalysis

The structure indicates potential use in catalysis, especially in reactions involving organoboron compounds. Boronic acids and their derivatives are pivotal in cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Environmental Studies

Given its chemical structure, this compound could be investigated for its environmental behavior, such as its solubility, degradation, and potential bioaccumulation. Understanding these aspects is crucial for assessing the environmental impact of new chemicals before they are widely used .

properties

IUPAC Name

3-(ethylsulfamoyl)-4-methoxy-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-5-16-21(18,19)13-8-11(6-7-12(13)20-4)14(17)15-9-10(2)3/h6-8,10,16H,5,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEATBZLERZTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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